molecular formula C12H21NO B2765020 N-(2-Propan-2-ylcyclohexyl)prop-2-enamide CAS No. 1554310-14-3

N-(2-Propan-2-ylcyclohexyl)prop-2-enamide

Cat. No. B2765020
CAS RN: 1554310-14-3
M. Wt: 195.306
InChI Key: BUSYAXGVLVXIGH-UHFFFAOYSA-N
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Description

N-(2-Propan-2-ylcyclohexyl)prop-2-enamide, commonly known as 'KP-622,' is a synthetic compound that belongs to the family of cyclohexylamines. It is a non-opioid analgesic drug that has gained significant attention in scientific research due to its potential therapeutic applications. The purpose of

Scientific Research Applications

Synthesis and Chemical Reactions

  • Enamides have been utilized as precursors for the synthesis of medium-sized diaza-heterocycles, showcasing their potential in generating pharmacologically interesting compounds (Andna & Miesch, 2018). These cycles are valuable in drug development for their varied biological activities.
  • Another study highlights the conversion of tertiary α-azidyl ketones into enamides using iron catalysis, offering a convenient method for synthesizing complex amides and isoquinolones (Yang et al., 2018). This demonstrates the flexibility of enamides in facilitating diverse chemical transformations.
  • The isomerization of N-allyl amides to form geometrically defined enamides has been reported, highlighting a method for incorporating nitrogen functionality into molecules with exceptional geometric selectivity (Trost et al., 2017). This precision is crucial for the synthesis of complex organic molecules.

Catalysis and Material Science

  • Enamides serve as substrates in various catalytic reactions due to their balanced stability and reactivity. They are increasingly used in organic synthesis for introducing nitrogen functionality into organic systems (Carbery, 2008). This versatility is essential for developing new synthetic methodologies.
  • The role of enamides in the selective hydrogenation of phenol to cyclohexanone, facilitated by a Pd@carbon nitride catalyst in aqueous media, underscores their importance in industrial applications (Wang et al., 2011). Cyclohexanone is a key intermediate in the manufacture of polyamides, demonstrating the relevance of enamides in material science.

Biological Applications

  • A study on the antibacterial activity of enaminone complexes with zinc and iron against Escherichia coli and Staphylococcus aureus highlights the potential of enamides in biomedical research (Mahmud et al., 2010). This suggests their application in developing new antimicrobial agents.

properties

IUPAC Name

N-(2-propan-2-ylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-4-12(14)13-11-8-6-5-7-10(11)9(2)3/h4,9-11H,1,5-8H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSYAXGVLVXIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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